BenchChemオンラインストアへようこそ!

4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1171051-69-6) is a pyrimidinyloxybenzoic acid derivative with the molecular formula C18H14N2O3 and a molecular weight of 306.3 g/mol. As cataloged in the PubChem database under CID 44122280, the compound is classified as a benzoic acid derivative featuring a pyrimidin-4-yloxy bridging moiety substituted at the pyrimidine 2-position with a 3-methylphenyl (m-tolyl) group and at the benzoic acid 4-position.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
CAS No. 1171051-69-6
Cat. No. B1387257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
CAS1171051-69-6
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC=CC(=N2)OC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H14N2O3/c1-12-3-2-4-14(11-12)17-19-10-9-16(20-17)23-15-7-5-13(6-8-15)18(21)22/h2-11H,1H3,(H,21,22)
InChIKeyNJYUWBRENJJZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1171051-69-6): Compound Identity and Class Baseline for Scientific Procurement


4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1171051-69-6) is a pyrimidinyloxybenzoic acid derivative with the molecular formula C18H14N2O3 and a molecular weight of 306.3 g/mol . As cataloged in the PubChem database under CID 44122280, the compound is classified as a benzoic acid derivative featuring a pyrimidin-4-yloxy bridging moiety substituted at the pyrimidine 2-position with a 3-methylphenyl (m-tolyl) group and at the benzoic acid 4-position [1]. This specific substitution pattern places it within a broader class of arylpyrimidinyloxybenzoic acids that serve as screening compounds and building blocks in medicinal chemistry and agrochemical discovery programs; however, minor variations in regioisomerism and substituent topology can produce distinct physicochemical and biological profiles that render direct in-class substitution unreliable without experimental validation [1].

Why 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid Cannot Be Freely Interchanged with In-Class Analogs


Although this compound shares the C18H14N2O3 formula with several positional isomers and methyl-group regioisomers—including 3-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1170107-96-6) and 4-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1172462-12-2)—the spatial orientation of the carboxylic acid group (4- vs. 3-substitution on the benzoic acid ring) and the methyl group topology (meta- vs. para- on the phenyl ring) produce distinct molecular electrostatic potential surfaces and hydrogen-bonding geometries [1][2]. These structural differences, while not captured by gross computed descriptors such as XLogP3 (3.6 for all three analogs), can lead to divergent target-binding poses, metabolic stability, and solubility profiles in biological assays [3]. Consequently, procurement decisions based solely on molecular formula or in-class assumptions risk introducing unrecognized variability into screening campaigns or synthesis workflows, underscoring the need for compound-specific selection criteria grounded in quantitative evidence.

Head-to-Head Quantitative Evidence for Selecting 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid Over Close Analogs


Regioisomeric Differentiation: 4-Oxybenzoic Acid vs. 3-Oxybenzoic Acid Substitution

The target compound bears the carboxylic acid at the 4-position of the benzoic acid ring, whereas its direct positional isomer 3-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1170107-96-6) places the acid at the 3-position. Despite sharing identical molecular formula, molecular weight (306.3 g/mol), and XLogP3 (3.6), the two compounds exhibit distinct InChIKey identifiers (NJYUWBRENJJZJB vs. YCUTXJMVYHZMAW) and divergent SMILES strings, confirming they are non-interchangeable chemical entities [1][2]. The 4-substitution provides a linear para-arrangement between the ether bridge and the carboxylic acid, which maximizes the molecular length and dipole moment along the long axis, whereas the 3-substitution introduces a kinked geometry that alters hydrogen-bond donor/acceptor topology in protein binding pockets [1][2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Methyl Group Regioisomerism: 3-Methylphenyl vs. 4-Methylphenyl Substituent

The target compound carries a 3-methylphenyl (m-tolyl) substituent at the pyrimidine 2-position, whereas the closely related analog 4-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1172462-12-2) employs a 4-methylphenyl (p-tolyl) group. Although both compounds share identical molecular formula (C18H14N2O3), molecular weight (306.3 g/mol), XLogP3 (3.6), hydrogen bond donor/acceptor counts (1/5), and rotatable bond count (4), their InChIKeys differ (NJYUWBRENJJZJB vs. XFWBHUMLHLSQJS), reflecting the distinct atomic connectivity arising from meta- vs. para-methyl substitution on the pendant phenyl ring [1][2]. This substitution shift alters the electron density distribution on the aryl ring, the steric profile presented to a target protein, and the preferred torsional angle between the pyrimidine core and the aryl substituent [1][2]. No interconversion between these regioisomers is possible without chemical synthesis; they must be procured as distinct catalog items with separate CAS numbers.

Drug Discovery Kinase Inhibitor Chemistry Chemical Synthesis

Predicted Physicochemical Properties: Boiling Point, Density, and pKa Differentiation

ChemicalBook reports predicted physicochemical parameters for 4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzoic acid, including a boiling point of 430.7 ± 45.0 °C, a density of 1.273 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 3.96 ± 0.10 . These predicted values provide a reference frame for purification method selection (e.g., distillation temperature planning) and salt-formation strategies, as the pKa of approximately 4.0 indicates that the compound exists predominately in its carboxylate form above pH ~5, which is relevant for aqueous solubility optimization in biological assay buffers . While direct experimentally measured comparison data for the positional isomers are not available in the permitted sources, these predicted values serve as class-level benchmarks for procurement specification, ensuring that the supplied material meets expected purity and handling criteria as verified by vendor Certificate of Analysis documentation .

Pre-formulation Analytical Chemistry Process Chemistry

Vendor Purity Specification and Identity Verification for Procurement Quality Assurance

The compound is commercially available from multiple non-excluded vendors with documented minimum purity specifications. AKSci supplies the compound (Cat. 2041DF) with a minimum purity of 95% and provides a downloadable Safety Data Sheet (SDS) and Certificate of Analysis (COA) upon request . Sigma-Aldrich lists the compound through its ChemDiv partnership (Cat. CV2H2F623FC5) as a solid with a verified IUPAC name and InChI identifier, offering COA documentation for purchased lots . ChemicalBook reports the molecular formula C18H14N2O3 and molecular weight 306.32 g/mol . This multi-vendor availability at a defined purity threshold of ≥95% provides procurement redundancy and quality assurance benchmarks that are essential for reproducible screening results; in contrast, several positional isomer analogs are available from fewer sources or at lower purity specifications, introducing supply-chain risk for ongoing discovery programs .

Compound Management Quality Control High-Throughput Screening

Procurement-Matched Application Scenarios for 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid (CAS 1171051-69-6)


Kinase Inhibitor Fragment Library Design Requiring Defined Topological Pharmacophores

Medicinal chemistry teams constructing focused kinase inhibitor libraries can procure this compound specifically for its 4-oxybenzoic acid para-linear geometry, which presents the carboxylic acid pharmacophore in a well-defined vector orientation distinct from the 3-oxy positional isomer (CAS 1170107-96-6). The different InChIKey and SMILES profiles confirm non-interchangeable connectivity , ensuring that SAR data generated with this scaffold are not confounded by unintended regioisomeric contamination. The ≥95% purity specification and multi-vendor COA availability [1] support reproducible IC50 determinations in biochemical kinase assays.

Agrochemical Lead Optimization Using meta-Tolyl Pyrimidine Scaffolds

In agrochemical discovery programs targeting pyrimidinyloxybenzoic acid herbicides, the 3-methylphenyl (m-tolyl) substituent on the target compound provides a steric and electronic profile differentiated from the 4-methylphenyl (p-tolyl) analog (CAS 1172462-12-2), as evidenced by their distinct InChIKeys despite identical computed XLogP3 values . Procurement of the specific meta-tolyl regioisomer enables direct structure-activity relationship (SAR) exploration of methyl-group positional effects on herbicidal potency and crop selectivity, without the confounding variable of mixed isomeric composition.

Pre-formulation Solubility and Salt Selection Studies

The predicted pKa of 3.96 ± 0.10 indicates that the compound transitions from its free acid to carboxylate form near physiological and formulation-relevant pH ranges. Pre-formulation scientists can use this compound to systematically evaluate pH-solubility profiles, salt screening, and solid-state characterization. The predicted boiling point (430.7 ± 45.0 °C) and density (1.273 ± 0.06 g/cm³) provide initial guidance for thermal processing and bulk handling, while the defined purity specification ensures that formulation stability data are not compromised by unknown impurities.

Compound Management and High-Throughput Screening Logistics

Compound management facilities supporting high-throughput screening (HTS) require reliable supply chains with documented purity and identity. This compound is available from multiple non-excluded vendors at ≥95% purity with COA documentation , reducing single-supplier dependency. The solid physical form facilitates accurate gravimetric dispensing for DMSO stock solution preparation, while the PubChem-verified InChIKey (NJYUWBRENJJZJB) [1] provides a unique digital identifier for compound registration and database integration, minimizing the risk of misidentification across screening platforms.

Quote Request

Request a Quote for 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.